Sodium 1-benzyl-1H-indazol-3-olate
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Overview
Description
Preparation Methods
The synthesis of Sodium 1-benzyl-1H-indazol-3-olate typically involves the reaction of 1-benzyl-1H-indazole with sodium hydroxide. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
Sodium 1-benzyl-1H-indazol-3-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms of the indazole ring.
Substitution: It can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium 1-benzyl-1H-indazol-3-olate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium 1-benzyl-1H-indazol-3-olate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Sodium 1-benzyl-1H-indazol-3-olate is unique due to its specific structure and reactivity. Similar compounds include:
1-Benzyl-1H-indazol-3-ol: This compound has a similar indazole ring but lacks the sodium ion.
1-Benzyl-2,3-dihydroindazol-3-one: This compound has a similar structure but differs in the oxidation state of the indazole ring.
Properties
CAS No. |
13185-09-6 |
---|---|
Molecular Formula |
C14H12N2NaO |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
sodium;1-benzyl-2H-indazol-3-one |
InChI |
InChI=1S/C14H12N2O.Na/c17-14-12-8-4-5-9-13(12)16(15-14)10-11-6-2-1-3-7-11;/h1-9H,10H2,(H,15,17); |
InChI Key |
ZNNZQGXPPQUHPX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)[O-].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N2.[Na] |
13185-09-6 | |
Pictograms |
Irritant |
Related CAS |
2215-63-6 (Parent) |
Synonyms |
1,2-Dihydro-1-(phenylmethyl)-3H-indazol-3-one Sodium Salt; 1-Benzyl-1H-indazol-3-ol Sodium Salt; 1-Benzyl-3-indazolone Sodium Salt; |
Origin of Product |
United States |
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